molecular formula C10H14ClN3O2 B1490571 Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate CAS No. 1339560-78-9

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate

Cat. No.: B1490571
CAS No.: 1339560-78-9
M. Wt: 243.69 g/mol
InChI Key: KWSQDHGLIQXBBX-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl ester group attached to a butanoate chain. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate typically involves the nucleophilic substitution reaction of 6-chloropyrimidine with an appropriate amine, followed by esterification. One common method includes the reaction of 6-chloropyrimidine with 4-aminobutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(6-bromopyrimidin-4-yl)amino]butanoate
  • Ethyl 4-[(6-fluoropyrimidin-4-yl)amino]butanoate
  • Ethyl 4-[(6-methylpyrimidin-4-yl)amino]butanoate

Uniqueness

Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-16-10(15)4-3-5-12-9-6-8(11)13-7-14-9/h6-7H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSQDHGLIQXBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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